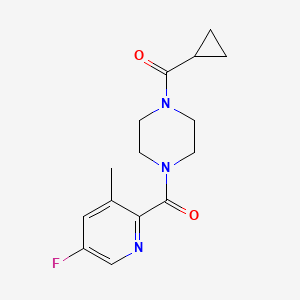

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine

Description

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a fluorinated pyridine moiety

Properties

IUPAC Name |

cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCUEYYJKMRUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperazine ring, and the incorporation of the fluorinated pyridine moiety. Common synthetic routes may involve:

Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.

Piperazine Introduction: Incorporation of the piperazine ring via nucleophilic substitution reactions.

Fluorinated Pyridine Incorporation: Introduction of the fluorinated pyridine moiety through coupling reactions, such as Suzuki-Miyaura coupling.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can be compared with other similar compounds, such as:

- 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine core substituted with cyclopropanecarbonyl and a fluorinated pyridine moiety, which may influence its interaction with biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that derivatives of piperazine, similar to this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO). For instance, certain piperazine derivatives have been shown to selectively inhibit MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments of related compounds reveal varying degrees of toxicity against healthy cell lines. For example, one study demonstrated that certain piperazine derivatives did not exhibit significant cytotoxic effects at lower concentrations, suggesting a favorable safety profile for potential therapeutic use . The IC50 values for cytotoxicity in some derivatives were reported as 27.05 µM and 120.6 µM, indicating that modifications in structure can lead to reduced toxicity while maintaining efficacy .

3. PARP Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. One notable analog demonstrated nanomolar inhibition against PARP-1 and PARP-2, showing promise for cancer treatment, especially in BRCA-deficient tumors . This suggests that similar compounds could be explored for their PARP-inhibitory activities.

Research Findings

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Neurodegenerative Disorders : Compounds exhibiting MAO-B inhibition have been linked to improved cognitive function in animal models of Alzheimer's disease.

- Cancer Therapy : Analogous compounds have shown efficacy in preclinical models of breast cancer by inhibiting PARP activity, leading to reduced tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.